molecular formula C16H18ClN5OS B2657106 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole CAS No. 1014095-34-1

3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Cat. No. B2657106
CAS RN: 1014095-34-1
M. Wt: 363.86
InChI Key: LHBUDCVSWCWDBW-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H18ClN5OS and its molecular weight is 363.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

Chemical compounds containing the 1,2,4-triazole core structure, including derivatives similar to 3-((2-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole, have significant scientific interest due to their potential biological activities. The strategic importance of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy is underscored by their chemical modifiability and pharmacological potential. These compounds' ability to interact with various biological targets is enhanced by the structural integration of 1,2,4-triazole and pyrazole fragments, which can lead to enhanced biological activity. Synthesizing compounds that combine these heterocycles can lead to new substances with potential antifungal and other biological activities (Fedotov et al., 2022).

Antimicrobial and Antifungal Activities

Several studies have focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial and antifungal activities. These activities are crucial in the search for new therapeutic agents against resistant strains of bacteria and fungi. Novel 1,2,4-triazole compounds have been synthesized and found to possess good to moderate activities against various microorganisms. The structural features of these compounds, including the 1,2,4-triazole ring, are instrumental in their biological activities, offering a basis for further exploration in drug development (Bektaş et al., 2007).

Molecular Docking and Biological Evaluation

The use of molecular docking studies to evaluate the interaction of 1,2,4-triazole derivatives with biological targets is another significant area of research. These studies can predict the likelihood of a compound's effectiveness against specific proteins or enzymes involved in disease processes, such as cancer. Molecular docking of synthesized compounds onto target enzymes can provide insights into their potential inhibitory activities, guiding further pharmacological testing and development (Pillai et al., 2019).

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5OS/c1-4-22-14(12-9-21(2)20-15(12)23-3)18-19-16(22)24-10-11-7-5-6-8-13(11)17/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBUDCVSWCWDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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